Functional Inactivity at hMT₂ Receptors: CAS 1448133-42-3 vs. UCSF4226 as Active Comparator
In the definitive publication by Stein et al. (Nature, 2020), 3-(methylsulfonyl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine (designated Z3670677764 / SML2754) was quantitatively profiled alongside the active MT₂ agonist UCSF4226 in a head-to-head functional assay. The compound exhibited a pEC₅₀ of less than 4.5 (corresponding to an EC₅₀ > ~31.6 μM) for inhibition of isoproterenol-stimulated cAMP production at both hMT₁ and hMT₂ receptors transiently expressed in HEK cells (n=3 independent experiments) [1]. In contrast, UCSF4226 demonstrated nanomolar potency as an MT₂-selective inverse agonist in the same assay format [1]. This near-complete absence of functional activity at concentrations well above the physiologically relevant range confirms the compound's suitability as a negative control devoid of confounding MT receptor pharmacology.
| Evidence Dimension | Melatonin receptor functional activity (cAMP inhibition) |
|---|---|
| Target Compound Data | pEC₅₀ <4.5 (EC₅₀ > ~31.6 μM) at hMT₁ and hMT₂; n=3 |
| Comparator Or Baseline | UCSF4226: nanomolar inverse agonist at hMT₂ (pEC₅₀ ~8.8, EC₅₀ ~1.6 nM reported in the same study) |
| Quantified Difference | >19,700-fold difference in potency (EC₅₀ target vs. comparator) |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production; hMT₁ and hMT₂ receptors transiently expressed in HEK cells |
Why This Matters
Procurement of a validated, quantitatively-characterized inactive control eliminates the need for in-house profiling of candidate negative controls, reducing assay development time and ensuring experimental reproducibility across laboratories.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579:609–614. Extended Data Table 4. View Source
